![molecular formula C22H13Cl3N2O2 B2600084 [3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone CAS No. 321522-27-4](/img/structure/B2600084.png)
[3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C22H13Cl3N2O2 and its molecular weight is 443.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chlorophenols and Environmental Impact
Chlorophenols (CPs) have been recognized for their environmental persistence and potential as precursors to more harmful compounds, such as dioxins, in processes like Municipal Solid Waste Incineration (MSWI). Studies have detailed the pathways through which CPs contribute to the formation of dioxins and how their presence in the environment is a concern due to their toxicity and bioaccumulative nature. This understanding is crucial for developing strategies to mitigate the environmental impact of chlorinated organic compounds, including those similar in structure to the compound (Peng et al., 2016).
Synthesis and Applications in Heterocycles
The chemistry of pyrazolines, a core structure in the target compound, has been explored for the synthesis of various heterocyclic compounds. Pyrazoline derivatives have shown significant agrochemical and pharmaceutical activities, indicating the utility of such structures in developing new therapeutic agents and other functional materials. This versatility highlights the potential applications of complex chlorophenyl pyrazolines in synthesizing biologically active compounds (Gomaa & Ali, 2020).
Organochlorine Compounds and Aquatic Environment
The environmental and toxicological profiles of organochlorine compounds, including chlorophenols and their derivatives, have been extensively reviewed. These compounds exhibit moderate to high toxicity to aquatic life and humans, underscoring the importance of understanding their behavior in the environment. The research emphasizes the need for effective management and treatment strategies to reduce their presence in natural waters and minimize their ecological and health risks (Krijgsheld & Gen, 1986).
Inhibitory Effects on Cytochrome P450 Enzymes
The interaction of chlorinated compounds with cytochrome P450 enzymes, which play a crucial role in drug metabolism, has been the subject of research. Understanding these interactions is essential for predicting drug-drug interactions and for the development of safer pharmaceuticals. This area of study may offer insights into the biological activities and metabolic pathways affected by compounds structurally related to the target compound (Khojasteh et al., 2011).
Propriétés
IUPAC Name |
[3-[2-chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3N2O2/c23-15-3-1-14(2-4-15)22(28)27-12-11-21(26-27)19-10-9-18(13-20(19)25)29-17-7-5-16(24)6-8-17/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKGTNPFHOENGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C=CC(=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2600001.png)

![N-benzyl-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2600003.png)
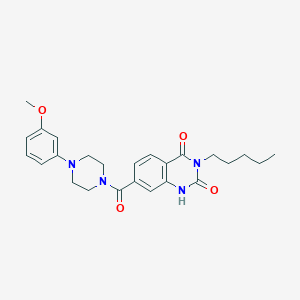

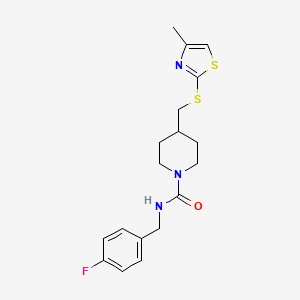
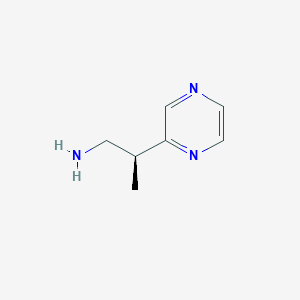
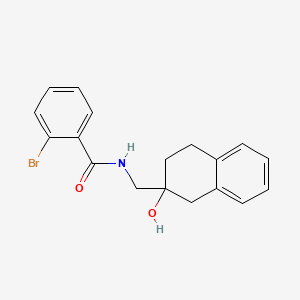
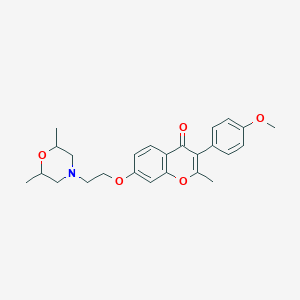

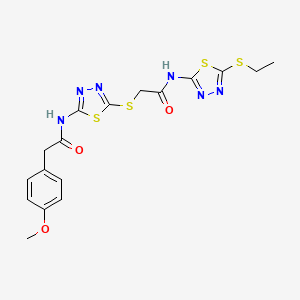
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2600020.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2600023.png)
![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2600024.png)
